Enhanced Lipophilicity vs. Acetanilide
N-(4-tert-Butylphenyl)acetamide demonstrates significantly higher lipophilicity compared to the parent compound acetanilide. This difference is critical for modulating membrane permeability and target binding. The measured XLogP3 for N-(4-tert-Butylphenyl)acetamide is 3.0 [1], whereas the XLogP3 for acetanilide is approximately 1.2 [2]. The addition of the para-tert-butyl group increases the partition coefficient by roughly 1.8 log units, corresponding to a ~60-fold greater preference for the octanol phase.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.0 |
| Comparator Or Baseline | Acetanilide (CAS 103-84-4), XLogP3 = 1.2 |
| Quantified Difference | ΔXLogP3 = 1.8 (~60-fold increase in lipophilicity) |
| Conditions | Calculated by XLogP3 algorithm (PubChem) |
Why This Matters
A 1.8 log unit increase in lipophilicity is a substantial physicochemical change that predicts enhanced membrane permeability and different pharmacokinetic behavior, directly impacting compound selection for cell-based assays or in vivo studies.
- [1] PubChem. (2025). Compound Summary for CID 140672: 4'-tert-Butylacetanilide. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 904: Acetanilide. National Center for Biotechnology Information. View Source
